molecular formula C15H23BO4 B1473315 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517864-11-8

2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1473315
CAS No.: 517864-11-8
M. Wt: 278.15 g/mol
InChI Key: OQVVCEWBVYAMDQ-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The methoxymethoxy and methylphenyl groups attached to the boron atom could potentially make this compound useful in the synthesis of biologically active compounds.


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation to form boronic acids.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is integral to the synthesis of complex molecules due to its role in facilitating boron-containing reagents' creation, which are pivotal in various organic reactions. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives showcases its utility in generating compounds with inhibitory activity against serine proteases, including thrombin. These findings underline its potential in developing therapeutic agents and understanding biochemical pathways (Spencer et al., 2002).

Moreover, its application extends to material science, where it has been used in the synthesis of pinacolylboronate-substituted stilbenes. These compounds are instrumental in creating boron-capped polyenes, showing promise for new materials in liquid crystal display (LCD) technology and potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Biological Applications

In bioorganic chemistry, the compound has facilitated the development of novel lipogenic inhibitors. A pilot library of novel derivatives synthesized using this compound demonstrated significant inhibitory effects on lipogenic gene expression in mammalian hepatocytes. This research opens pathways for developing lipid-lowering drugs with minimal toxicity, showcasing the compound's potential in medicinal chemistry (Das et al., 2011).

Material and Sensor Development

Another intriguing application is in the design and synthesis of 4-substituted pyrene derivatives for hydrogen peroxide (H2O2) detection in living cells. By introducing phenyl boronic ester to the precursor 4-hydroxylpyrene, researchers created a compound with outstanding sensitivity and selectivity for H2O2. This development is crucial for biological and medical research, where accurate and sensitive detection of reactive oxygen species is essential (Nie et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2-[2-(methoxymethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-11-7-8-12(13(9-11)18-10-17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVVCEWBVYAMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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